2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a 2-methyl-2,3-dihydrobenzofuran moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine typically involves multiple steps. One common synthetic route starts with the preparation of the 2-methyl-2,3-dihydrobenzofuran moiety, which is then subjected to trifluoromethylation. Industrial production methods may involve bulk custom synthesis and procurement to meet specific research needs .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new aromatic polymers.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme specificity and the role of fluorine in biological systems.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetophenone: Used in the synthesis of fluorinated polymers and as an organocatalyst.
2,2,2-Trifluoro-1-phenylethanol: Formed through the reduction of 2,2,2-trifluoroacetophenone and used in various organic synthesis reactions.
Fluorinated imidazole derivatives: Serve as intermediates for fluorescent dyes and are crucial in biological imaging.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in diverse research applications.
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine |
InChI |
InChI=1S/C11H12F3NO/c1-6-4-8-5-7(2-3-9(8)16-6)10(15)11(12,13)14/h2-3,5-6,10H,4,15H2,1H3 |
InChI Key |
BLUDREXNLDYPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
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